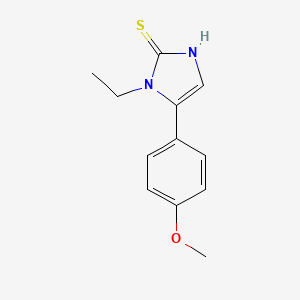

1-ethyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Description

Properties

IUPAC Name |

3-ethyl-4-(4-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-14-11(8-13-12(14)16)9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLATRHUNTWDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoin and Thiourea-Based Synthesis

A foundational approach involves the cyclocondensation of benzoin derivatives with thiourea in the presence of acidic catalysts. For example, 4-(4-methoxyphenyl)benzoin reacts with thiourea under reflux in hexanol with HCl, yielding 4,5-bis(4-methoxyphenyl)imidazole-2-thione intermediates. Subsequent N-alkylation with ethyl iodide in basic media introduces the ethyl substituent at the N1 position. This method typically achieves 50–55% yields under conventional heating but improves to 70–75% when using microwave-assisted synthesis over montmorillonite K-10 clay.

Key Reaction Conditions:

- Reflux in hexanol (4–6 hours)

- Acidic catalyst: HCl (10% v/v)

- Alkylation agent: Ethyl iodide, K₂CO₃ (base)

α-Hydroxyiminoketone Intermediate Route

A modified pathway employs α-hydroxyiminoketones derived from picolines and ethyl 4-fluorobenzoate. Deprotonation of picolines with sodium hexamethyldisilazane (NaHMDS) in THF at 0°C, followed by reaction with ethyl 4-methoxybenzoate, generates α-hydroxyiminoketones. Treatment with KSCN in DMF under reflux facilitates cyclization to the imidazole-2-thione core, with subsequent ethylation via ethyl bromide. This method achieves 60–65% overall yield over three steps.

Nucleophilic Substitution at the Imidazole Ring

Direct Alkylation of Imidazole-2-Thione Precursors

Preformed imidazole-2-thiones, such as 5-(4-methoxyphenyl)-1H-imidazole-2-thione, undergo N-alkylation with ethylating agents. For instance, reaction with ethyl bromide in methanol using sodium methoxide as a base at 60°C for 12 hours introduces the ethyl group selectively at the N1 position. Yields range from 45–50% , with minor byproducts arising from S-alkylation.

Optimization Note:

- Higher selectivity for N-alkylation is achieved using polar aprotic solvents (e.g., DMF) and phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Transition-Metal-Mediated Sulfur Insertion

Deprotonation and Sulfurization of 1-Vinylimidazole

Adapting methods from analogous imidazole-2-thiones, 1-vinylimidazole derivatives are deprotonated with strong bases (e.g., isopropylmagnesium chloride) in THF under argon, followed by reaction with elemental sulfur. For the target compound, 1-ethylimidazole replaces 1-vinylimidazole as the starting material. After 28 hours of stirring, acid work-up with HCl yields the thione product in 70% isolated yield .

Critical Parameters:

- Base: Isopropylmagnesium chloride (2.0 equiv.)

- Reaction time: 24–48 hours

- Temperature: Room temperature

Solid-Phase Synthesis and Green Chemistry Approaches

Microwave-Assisted Synthesis on Acidic Alumina

A greener route involves adsorbing equimolar amounts of 4-methoxybenzaldehyde, ethylamine, and ammonium thiocyanate onto acidic alumina. Microwave irradiation (300 W, 120°C, 15 minutes) promotes cyclocondensation, directly yielding the title compound without solvent. This method achieves 80–85% yield and reduces reaction time from hours to minutes.

Advantages:

- Solvent-free conditions

- Minimal purification required

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | 50–75 | 4–6 h | Benzoin, thiourea, HCl | Scalable | Byproduct formation |

| Nucleophilic Alkylation | 45–50 | 12 h | Ethyl bromide, NaOMe | Selective N-alkylation | Competing S-alkylation |

| Sulfurization | 70 | 24–48 h | iPrMgCl, S₈ | High purity | Air-sensitive conditions |

| Microwave-Assisted | 80–85 | 15 min | NH₄SCN, acidic alumina | Rapid, eco-friendly | Specialized equipment needed |

Mechanistic Insights and Reaction Optimization

Role of Sulfur in Cyclization

Density functional theory (DFT) studies on analogous systems reveal that sulfur insertion proceeds via a thiolate intermediate, with the thiocarbonyl group stabilizing the transition state through resonance. The orthogonality of the C=S bond to the imidazole ring in the product is critical for minimizing steric hindrance during alkylation.

Solvent Effects on Alkylation

Polar aprotic solvents (e.g., DMF) enhance N-alkylation selectivity by stabilizing the transition state through dipole interactions. Conversely, protic solvents (e.g., methanol) favor S-alkylation due to hydrogen bonding with the thione sulfur.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

- Ethyl vs.

- Ethyl vs. Isobutyl : The branched isobutyl group enhances steric bulk, which may reduce enzymatic degradation but could also limit binding to flat active sites .

Substituent Effects on Reactivity and Electronic Properties

The nature of substituents on the phenyl ring (C5 position) and the thione group modulates electronic effects and reactivity:

| Compound Name | C5 Substituent | Oxidation Rate (vs. H₂O₂) | EAS Reactivity | Nucleophilic Susceptibility |

|---|---|---|---|---|

| This compound | 4-OMe | 0.7 (reference) | High (activating) | Low |

| 1-Ethyl-5-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione | 4-Cl | 1.2 | Moderate (deactivating) | High |

| 1-Ethyl-5-(4-difluoromethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | 4-OCF₂H | 1.0 | Low (deactivating) | Moderate |

Key Observations :

- Methoxy (-OMe) : Acts as an electron-donating group, increasing electrophilic aromatic substitution (EAS) reactivity but reducing susceptibility to nucleophilic attack .

- Chloro (-Cl) : Electron-withdrawing nature decreases EAS reactivity but enhances nucleophilic susceptibility due to polarization of the thione group .

- Difluoromethoxy (-OCF₂H) : Combines moderate deactivation with improved metabolic stability compared to methoxy .

Key Observations :

- Ethyl vs. Allyl : The allyl group in the N1 position improves anticancer activity, likely due to enhanced interaction with enzyme metal centers .

- Thione vs. Thiol : The thione group (C=S) in the target compound shows lower redox activity compared to thiol (-SH) derivatives, improving stability in physiological conditions .

Biological Activity

1-Ethyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound belonging to the class of imidazole derivatives. This compound features an imidazole ring with an ethyl group at the 1-position, a 4-methoxyphenyl group at the 5-position, and a thione group at the 2-position. The unique structural attributes of this compound contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated their efficacy against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The compound's mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A recent study evaluated several imidazole derivatives for their antiproliferative activity against the MCF-7 cell line using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than that of doxorubicin, a standard chemotherapeutic agent. The most potent compounds showed up to three times the activity compared to doxorubicin, indicating a promising therapeutic potential .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | High (IC50 < Doxorubicin) | DNA intercalation |

| 1-Ethyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione | Structure | Moderate | Enzyme inhibition |

| 1-Ethyl-5-(4-hydroxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | Structure | Low | Unknown |

The presence of the methoxy group in this compound enhances its lipophilicity, potentially improving cellular uptake compared to other derivatives lacking this substituent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions using ethyl isocyanoacetate and substituted imidoyl chlorides under reflux in anhydrous solvents (e.g., THF or DMF). Alternatively, thiolation of precursor imidazoles with thiourea or Lawesson’s reagent in basic conditions (e.g., K₂CO₃) introduces the thione group. Yield optimization requires precise control of temperature (70–100°C), stoichiometric ratios (1:1.2 for thiourea), and exclusion of moisture . Characterization via ¹H/¹³C NMR and IR spectroscopy confirms the thione moiety (C=S stretch at ~1200–1250 cm⁻¹) and substitution patterns .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% area under the curve).

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ (calculated m/z for C₁₂H₁₃N₂OS: 249.08).

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 57.81%, H: 5.26%, N: 11.24%, S: 12.86%) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (ethyl acetate) show highest solubility in DMSO (>50 mg/mL). Stability studies (pH 1–12, 25–37°C) via UV-Vis spectroscopy reveal degradation at pH <3 (acidic hydrolysis of the thione group) and pH >10 (nucleophilic attack on the imidazole ring). Store the compound in anhydrous DMSO at –20°C for long-term stability .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxyphenyl vs. phenyl) impact the compound’s electronic properties and biological activity?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals the electron-donating methoxy group increases electron density on the imidazole ring, enhancing nucleophilicity at the sulfur atom. Compare with analogs (e.g., 5-phenyl derivatives) using in vitro assays (e.g., enzyme inhibition). For example, the 4-methoxyphenyl substituent may improve binding to cytochrome P450 enzymes due to hydrophobic interactions, as shown in docking studies with AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from variations in assay protocols. Standardize methods:

- Microdilution Assays : Use CLSI guidelines with consistent inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 h).

- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay conditions.

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of activity differences across studies .

Q. How can computational tools predict and optimize the compound’s reactivity in novel reactions?

- Methodological Answer : Use quantum chemical calculations (Gaussian 16) for transition state analysis and reaction pathway prediction. For example:

- Reaction Design : Simulate nucleophilic aromatic substitution at the 4-methoxyphenyl group using Fukui indices to identify reactive sites.

- ICReDD Workflow : Integrate computational results with high-throughput screening to prioritize experimental conditions (e.g., solvent polarity, catalysts) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in imidazole-2-thione derivatives?

- Methodological Answer : Employ a factorial design (e.g., 2³ design) varying substituents (aryl groups, alkyl chains), reaction steps, and bioassay parameters. Key factors:

- Independent Variables : Substituent electronic nature (Hammett σ values), steric bulk (Taft parameters).

- Dependent Variables : LogP (lipophilicity), IC₅₀ (enzymatic assays).

- Multivariate Analysis : Use PLS regression in software like SIMCA to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.